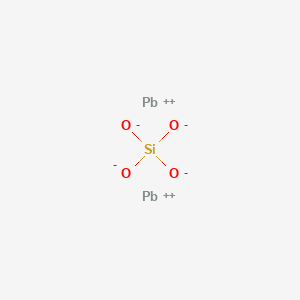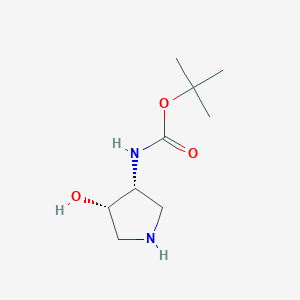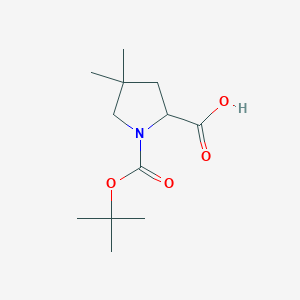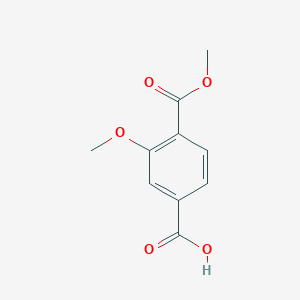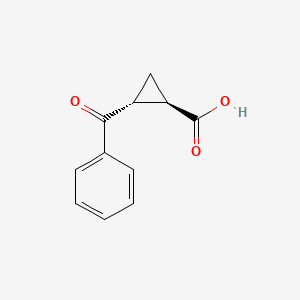
Trans-2-benzoyl-cyclopropanecarboxylic acid
Overview
Description
Trans-2-benzoyl-cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.2 . It is a white solid and is a cyclopropane analog of the natural amino acid phenylalanine.
Molecular Structure Analysis
Trans-2-benzoyl-cyclopropanecarboxylic acid contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also features 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis
Trans-2-benzoyl-cyclopropanecarboxylic acid is a white solid . It has a molecular weight of 190.2 and a molecular formula of C11H10O3 .Scientific Research Applications
Optical Activity and Molecular Rotations
Trans-2-benzoyl-cyclopropanecarboxylic acid has been used in studies related to the preparation of optically active cyclohexanes and their derivatives. For example, the research by Nohira, Ehara, and Miyashita (1970) highlights the use of N-benzoyl trans-2-aminocyclohexanecarboxylic acid in the preparation of active trans-1,2-disubstituted cyclohexanes, which demonstrates the significance of trans-2-benzoyl-cyclopropanecarboxylic acid in the field of optical activity and molecular rotations (H. Nohira, K. Ehara, A. Miyashita, 1970).
Synthesis of Saturated Isoindole-Fused Heterocycles
Stájer et al. (2002) explored the application of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid in synthesizing isoindolo derivatives. This work illustrates the compound's role in creating complex chemical structures, contributing significantly to synthetic organic chemistry and heterocyclic chemistry (G. Stájer, A. E. Szabó, F. Csende, G. Argay, P. Sohár, 2002).
Conformational Analysis and Structural Elucidation
The work of Klika et al. (2000) provides insight into the structural and conformational analysis of isomeric t-5- and t-4-phenyl-t(c)-2-benzoyl-r-1-cyclohexanecarboxylic acids. Their research uses NMR and FT-IR spectroscopy to elucidate the structure and conformation of these compounds, indicating the compound's utility in structural chemistry (K. Klika, P. Tähtinen, M. Dahlqvist, J. Szabó, G. Stájer, J. Sinkkonen, K. Pihlaja, 2000).
Photochemical Processes
Brown and Neumer's (1966) study on the photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid reveals the photochemical properties of this compound. This study contributes to our understanding of photochemistry and isomerization processes (W. G. Brown, J. F. Neumer, 1966).
Stereochemistry in Synthesis
The research by Meiresonne et al. (2012) on the stereoselective synthesis of enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid highlights the compound's significance in stereochemistry and its application in peptide synthesis (Tamara Meiresonne, Sven Mangelinckx, N. Kimpe, 2012).
Potential Building Blocks for Heterocycles
Selvi and Srinivasan (2014) demonstrated that trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates can undergo ring-opening rearrangement to form aroylmethylidene malonates. These products were identified as potential precursors for various heterocycles, illustrating the compound's role in heterocyclic chemistry (T. Selvi, K. Srinivasan, 2014).
Future Directions
A relatively simple method starting with trans-cinnamic acid for the synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid, a key intermediate in the synthesis of tranylcypromine sulfate as an active pharmaceutical ingredient, was employed . This suggests potential future directions for the use of Trans-2-benzoyl-cyclopropanecarboxylic acid in pharmaceutical synthesis.
properties
IUPAC Name |
(1R,2R)-2-benzoylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZSGYYDOQYLNR-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-2-benzoyl-cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



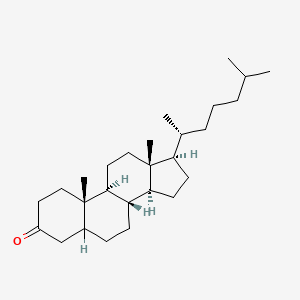
![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B3366978.png)
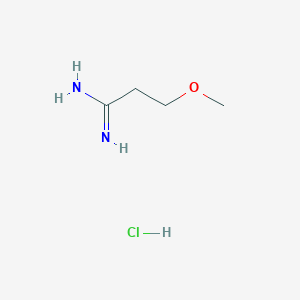

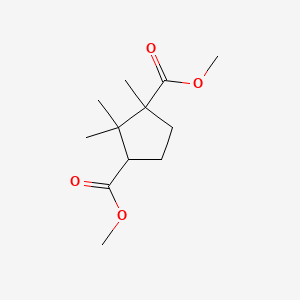
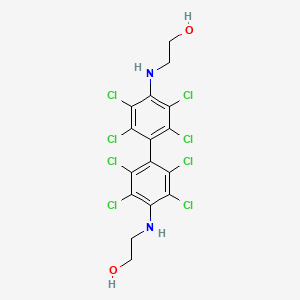
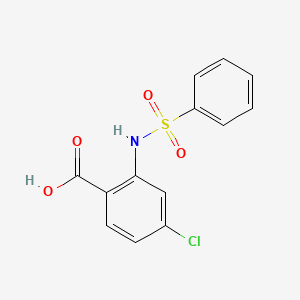
![Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride](/img/structure/B3367033.png)
